[3-(4-chlorophenyl)-1-(methoxymethyl)-1H-pyrazol-5-yl][bis(4-methoxyphenyl)]methanol
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Overview
Description
[3-(4-chlorophenyl)-1-(methoxymethyl)-1H-pyrazol-5-yl][bis(4-methoxyphenyl)]methanol is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-chlorophenyl)-1-(methoxymethyl)-1H-pyrazol-5-yl][bis(4-methoxyphenyl)]methanol typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it an environmentally friendly method.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[3-(4-chlorophenyl)-1-(methoxymethyl)-1H-pyrazol-5-yl][bis(4-methoxyphenyl)]methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-chlorophenyl)-1-(methoxymethyl)-1H-pyrazol-5-yl][bis(4-methoxyphenyl)]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a fluorescent probe. Its ability to selectively bind to certain metal ions makes it useful in detecting and quantifying these ions in biological samples .
Medicine
In medicine, pyrazole derivatives, including this compound, have shown promise as potential therapeutic agents. They have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties .
Industry
In the industrial sector, this compound is used as a precursor for the synthesis of various functional materials. Its unique properties make it suitable for applications in the development of advanced materials with specific electronic, optical, or mechanical characteristics.
Mechanism of Action
The mechanism of action of [3-(4-chlorophenyl)-1-(methoxymethyl)-1H-pyrazol-5-yl][bis(4-methoxyphenyl)]methanol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to metal ions, altering their availability and activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one: This compound shares a similar structural framework and exhibits comparable chemical reactivity.
3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide: Another structurally related compound with similar biological activities.
Uniqueness
What sets [3-(4-chlorophenyl)-1-(methoxymethyl)-1H-pyrazol-5-yl][bis(4-methoxyphenyl)]methanol apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C26H25ClN2O4 |
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Molecular Weight |
464.9 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)-2-(methoxymethyl)pyrazol-3-yl]-bis(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C26H25ClN2O4/c1-31-17-29-25(16-24(28-29)18-4-10-21(27)11-5-18)26(30,19-6-12-22(32-2)13-7-19)20-8-14-23(33-3)15-9-20/h4-16,30H,17H2,1-3H3 |
InChI Key |
ORCSSRRTMXOGAC-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(C3=CC=C(C=C3)OC)(C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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